molecular formula C25H24N2O4S B2687014 N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941925-11-7

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2687014
CAS No.: 941925-11-7
M. Wt: 448.54
InChI Key: LXLPBQJNKSCGNF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenethyl group, a phenylsulfonyl group, and an indole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the methoxyphenethyl group to the indole-sulfonyl intermediate, typically through an amide bond formation using reagents like carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution may involve reagents like alkoxides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can yield a sulfide derivative.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group may enhance its binding affinity to certain targets, while the indole and phenylsulfonyl groups contribute to its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-31-23-14-8-5-9-19(23)15-16-26-25(28)18-27-17-24(21-12-6-7-13-22(21)27)32(29,30)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPBQJNKSCGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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